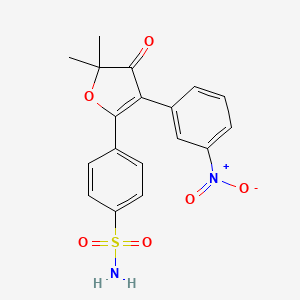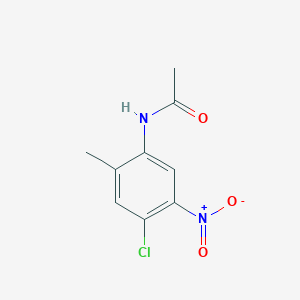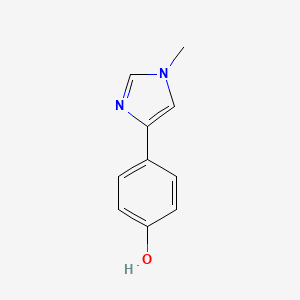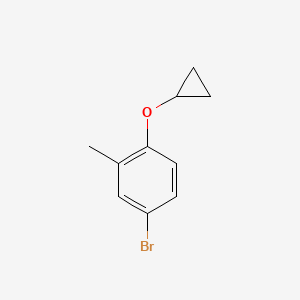![molecular formula C24H15NS B13977328 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole is a compound that combines the structural features of carbazole and dibenzothiophene. Carbazole is known for its electron-donating properties, while dibenzothiophene is recognized for its electron-withdrawing characteristics. This unique combination makes this compound an interesting candidate for various applications, particularly in the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Méthodes De Préparation
The synthesis of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole typically involves the coupling of carbazole and dibenzothiophene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of dibenzothiophene-4-boronic acid with a halogenated carbazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar coupling reactions but optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Applications De Recherche Scientifique
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole in OLEDs involves its role as a host material that facilitates the transport of charge carriers. The carbazole unit acts as an electron donor, while the dibenzothiophene unit serves as an electron acceptor, creating a balanced charge transport system . This balance is crucial for achieving high efficiency and stability in OLED devices.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole include:
9-(dibenzo[b,d]thiophen-2-yl)-9H-carbazole: This compound has a similar structure but with the dibenzothiophene unit attached at a different position, affecting its electronic properties.
9-(dibenzo[b,d]thiophen-4-yl)-3,6-diphenyl-9H-carbazole: This derivative includes additional phenyl groups, which can enhance its photophysical properties.
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: This compound features two carbazole units, providing different electronic and charge transport characteristics.
The uniqueness of this compound lies in its balanced electron-donating and electron-withdrawing properties, making it highly suitable for applications in organic electronics.
Propriétés
Formule moléculaire |
C24H15NS |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
9-dibenzothiophen-4-ylcarbazole |
InChI |
InChI=1S/C24H15NS/c1-4-12-20-16(8-1)17-9-2-5-13-21(17)25(20)22-14-7-11-19-18-10-3-6-15-23(18)26-24(19)22/h1-15H |
Clé InChI |
UHWJLLXKNOSIHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC5=C4SC6=CC=CC=C56 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)



![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)



![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)



